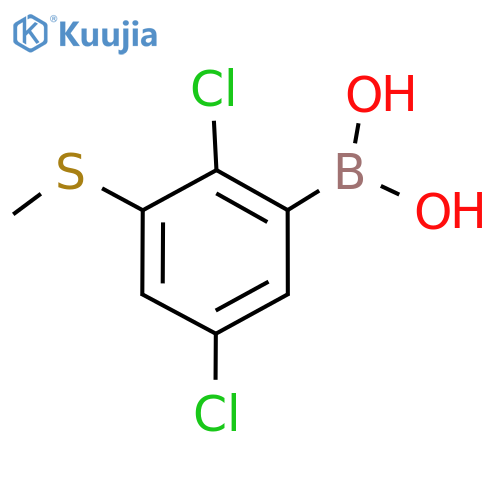Cas no 919355-41-2 (2,5-Dichloro-3-(methylthio)phenylboronic acid)

2,5-Dichloro-3-(methylthio)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-Dichloro-3-(methylthio)phenylboronic acid
-
- インチ: 1S/C7H7BCl2O2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3
- InChIKey: UCJKDVNCOIUFQK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(Cl)=C(C=C1Cl)B(O)O)SC
2,5-Dichloro-3-(methylthio)phenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022I6S-250mg |
2,5-Dichloro-3-(methylthio)phenylboronic acid |
919355-41-2 | 95% | 250mg |
$722.00 | 2025-02-13 |
2,5-Dichloro-3-(methylthio)phenylboronic acid 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
2,5-Dichloro-3-(methylthio)phenylboronic acidに関する追加情報
Comprehensive Overview of 2,5-Dichloro-3-(methylthio)phenylboronic acid (CAS No. 919355-41-2)
2,5-Dichloro-3-(methylthio)phenylboronic acid (CAS No. 919355-41-2) is a specialized boronic acid derivative widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique phenylboronic acid core substituted with chloro and methylthio groups, making it a valuable intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its molecular formula, C7H7BCl2O2S, highlights its structural complexity and reactivity.
The growing demand for boronic acid-based compounds in drug discovery and material science has placed 2,5-Dichloro-3-(methylthio)phenylboronic acid in the spotlight. Researchers frequently search for "boronic acid applications," "Suzuki coupling reagents," and "heterocyclic synthesis"—topics closely tied to this compound. Its role in constructing biaryl structures and carbon-carbon bond formation aligns with trends in sustainable chemistry and green synthesis, addressing modern concerns about eco-friendly catalytic processes.
From a synthetic perspective, CAS No. 919355-41-2 offers advantages such as high stability under ambient conditions and compatibility with diverse reaction conditions. Laboratories often inquire about "handling boronic acids" or "purification methods for arylboronic acids," reflecting practical challenges. Proper storage in anhydrous environments and avoidance of prolonged exposure to moisture are critical to maintaining its efficacy.
In pharmaceutical research, this compound serves as a key building block for kinase inhibitors and biologically active molecules. Recent publications linking boronic acids to proteasome inhibition and cancer therapeutics have further amplified interest. Its electrophilic properties enable selective modifications, making it indispensable for structure-activity relationship (SAR) studies.
For industrial applications, 2,5-Dichloro-3-(methylthio)phenylboronic acid contributes to OLED materials and organic semiconductors, areas experiencing rapid growth due to demand for flexible electronics. Queries like "boronic acids in material science" or "conductive polymer synthesis" underscore its interdisciplinary relevance. The compound’s electron-withdrawing substituents enhance charge transport properties in these systems.
Analytical characterization of CAS No. 919355-41-2 typically involves NMR spectroscopy, HPLC, and mass spectrometry to confirm purity and structural integrity. Researchers emphasize "analytical techniques for boronic acids" to ensure reproducibility in synthetic workflows. The compound’s melting point and solubility profile (e.g., in THF or DMSO) are frequently documented for protocol optimization.
Regulatory and safety aspects remain paramount, with users searching for "boronic acid compatibility" and "laboratory safety guidelines." While not classified as hazardous, standard precautions for organic intermediates—such as glovebox use and inert atmosphere handling—are recommended. The compound’s LD50 data and environmental impact are subjects of ongoing study to align with REACH and FDA guidelines.
In summary, 2,5-Dichloro-3-(methylthio)phenylboronic acid (CAS No. 919355-41-2) bridges multiple scientific domains, from medicinal chemistry to advanced materials engineering. Its versatility in cross-coupling reactions and alignment with green chemistry principles ensures sustained relevance. As innovation in catalytic systems and functional materials accelerates, this compound will continue to be a cornerstone in cutting-edge research.
919355-41-2 (2,5-Dichloro-3-(methylthio)phenylboronic acid) 関連製品
- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)
- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)
- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)
- 2138141-28-1((9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
- 941900-39-6(4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 2248385-66-0(1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 5-methylbenzene-1,3-dicarboxylate)